![molecular formula C29H25N B12325553 9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- is a complex organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in organic chemistry and materials science. This particular compound is characterized by its unique structure, which includes a fluoren-2-amine core, an ethenyl-substituted biphenyl group, and two methyl groups at the 9-position of the fluorene ring.
Métodos De Preparación
The synthesis of 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoren-2-amine Core: This can be achieved through the nitration of fluorene followed by reduction to obtain fluoren-2-amine.
Introduction of the Ethenyl-Substituted Biphenyl Group: This step involves the coupling of the fluoren-2-amine with 4’-ethenyl[1,1’-biphenyl]-4-yl using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Methylation at the 9-Position: The final step involves the methylation of the fluorene ring at the 9-position using methylating agents like methyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Análisis De Reacciones Químicas
9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced into the aromatic ring using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, catalysts like palladium or platinum, and reaction conditions such as reflux or room temperature.
Aplicaciones Científicas De Investigación
9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- include:
9H-Fluoren-2-amine, N,N-dimethyl-: This compound has a similar fluoren-2-amine core but lacks the ethenyl-substituted biphenyl group and has two methyl groups on the nitrogen atom.
2-Fluorenamine: This compound has a simpler structure with a fluoren-2-amine core and no additional substituents.
The uniqueness of 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C29H25N |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
N-[4-(4-ethenylphenyl)phenyl]-9,9-dimethylfluoren-2-amine |
InChI |
InChI=1S/C29H25N/c1-4-20-9-11-21(12-10-20)22-13-15-23(16-14-22)30-24-17-18-26-25-7-5-6-8-27(25)29(2,3)28(26)19-24/h4-19,30H,1H2,2-3H3 |
Clave InChI |
MIUKHVRYVHYSOH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
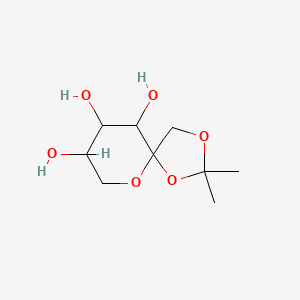
![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)
![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)
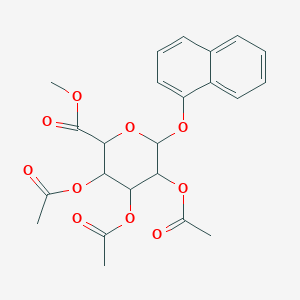
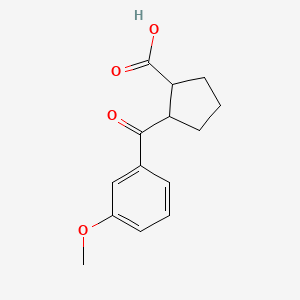
![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)

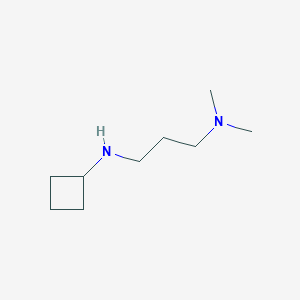
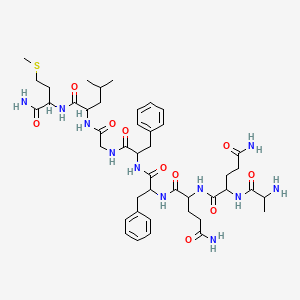
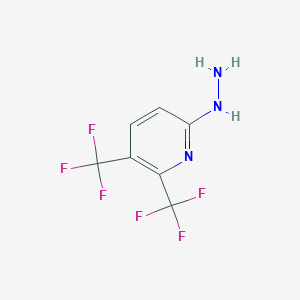


![5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide](/img/structure/B12325558.png)
